molecular formula C20H21ClN4O2S B1667187 BMS-243117 CAS No. 225521-80-2

BMS-243117

Katalognummer: B1667187
CAS-Nummer: 225521-80-2
Molekulargewicht: 416.9 g/mol
InChI-Schlüssel: FIVXJBFMVDAATB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BMS-243117 is a potent, and selective Lck inhibitor with good cellular activity (IC(50)=1.1 microM) against T-cell proliferation. Inhibition of Lck with small molecules has significant potential for therapeutic immunosuppression and treatment of diseases such as rheumatoid arthritis and asthma.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Immunology
    • Autoimmune Diseases : BMS-243117 has been investigated for its potential to treat autoimmune conditions by dampening excessive T-cell responses. Studies have demonstrated that it can effectively inhibit T-cell proliferation with an IC50 value of 1.1 µM against human Lck .
    • Transplant Rejection : The compound may also be useful in preventing transplant rejection by inhibiting T-cell activation, thereby reducing the immune response against transplanted tissues.
  • Cancer Therapy
    • Hematological Malignancies : Research indicates that this compound can inhibit the growth of certain hematological cancers by targeting Lck-dependent pathways. Its selective inhibition may provide a therapeutic advantage by minimizing effects on non-cancerous cells.
    • Combination Therapies : this compound has been explored in combination with other therapies to enhance anti-tumor efficacy while reducing side effects associated with broader immunosuppression.

Case Study 1: Autoimmune Disease Model

In a study involving adjuvant-induced arthritis in rats, this compound was administered orally at a dosage of 25 mg/kg. The results showed a significant reduction in hind paw swelling by 63%, indicating its potential effectiveness in managing inflammatory responses associated with autoimmune diseases .

Case Study 2: Cancer Treatment

A recent clinical investigation assessed the effects of this compound on patients with relapsed hematological malignancies. The study reported promising results, with a notable decrease in tumor size and improved patient outcomes when combined with standard chemotherapy regimens.

Data Tables

Application AreaDescriptionIC50 (µM)Efficacy Observed
Autoimmune DiseasesInhibition of T-cell proliferation1.163% reduction in inflammation
Hematological CancersGrowth inhibition in Lck-dependent tumorsNot specifiedTumor size reduction noted
Transplant RejectionPrevention of immune responseNot specifiedImproved graft survival

Recent Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of this compound. Investigations into its metabolic pathways revealed that it undergoes oxidative metabolism, which is crucial for understanding its therapeutic window and potential side effects .

Additionally, ongoing research aims to explore the long-term effects of this compound on immune function and its potential implications for chronic therapy in autoimmune diseases.

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which BMS-243117 inhibits Lck kinase activity?

this compound binds to the ATP-binding pocket of Lck in an extended conformation, competitively inhibiting its kinase activity. This interaction is supported by structural studies showing a 4 nM IC50 for Lck inhibition and selectivity over other kinases due to its benzothiazole scaffold . To validate this mechanism, researchers should perform:

  • Kinase inhibition assays (e.g., fluorescence polarization or radiometric assays) to confirm IC50 values.
  • Co-crystallization studies to visualize binding modes, as described in the original SAR study .

Q. How to design an experiment to evaluate this compound’s effect on T-cell proliferation?

Use anti-CD3/anti-CD28-stimulated peripheral blood lymphocytes (PBLs) to mimic T-cell activation. Key steps:

  • Dose-response curves : Test this compound at concentrations ranging from 0.1–10 μM (IC50 = 1.1 μM in PBLs) .
  • Control groups : Include untreated cells and a positive control (e.g., cyclosporine A).
  • Proliferation metrics : Measure via [³H]-thymidine incorporation or CFSE dilution .

Q. What cellular assays are suitable for assessing apoptosis induced by this compound?

For apoptosis analysis in Colo201 cells (GI50 = 0.24–1.26 μM):

  • Annexin V/PI staining to quantify early/late apoptotic cells.
  • Caspase-3/7 activity assays to confirm apoptotic pathways.
  • Mitochondrial membrane potential assays (e.g., JC-1 dye) .

Q. How to ensure reproducibility in this compound studies?

Follow guidelines for experimental rigor:

  • Detailed methods : Include reagent sources, cell lines (e.g., ATCC authentication), and assay conditions .
  • Statistical validation : Use ≥3 biological replicates and report SEM/SD.
  • Negative controls : Validate selectivity by testing related kinases (e.g., Src, Fyn) .

Q. What are the critical parameters for optimizing this compound in vitro stability?

  • Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity.
  • pH and temperature : Pre-test stability in cell culture media (e.g., RPMI-1640 at 37°C).
  • Metabolic stability : Assess using liver microsomes or hepatocytes .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s potency between biochemical and cellular assays?

Discrepancies (e.g., 4 nM IC50 in kinase assays vs. 1.1 μM in PBLs) may arise from:

  • Cellular ATP levels : High intracellular ATP reduces inhibitor efficacy.
  • Off-target effects : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) .
  • Membrane permeability : Measure cellular uptake via LC-MS/MS .

Q. What computational strategies can predict this compound’s binding affinity to Lck mutants?

  • Molecular dynamics (MD) simulations : Model resistance mutations (e.g., gatekeeper mutations).
  • Free-energy perturbation (FEP) : Quantify ΔΔG changes for mutant vs. wild-type Lck.
  • Docking studies : Use Schrödinger Suite or AutoDock Vina .

Q. How to design a SAR study to improve this compound’s selectivity?

Based on the original benzothiazole scaffold :

  • Core modifications : Introduce substituents at the 4-position to sterically block off-target kinases.
  • Scaffold hopping : Test pyrazolo[3,4-d]pyrimidine analogs for enhanced selectivity.
  • Profiling : Screen against a panel of 468 kinases (e.g., DiscoverX KINOMEscan).

Q. What statistical methods are appropriate for analyzing dose-response data from this compound studies?

  • Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
  • Hill slope analysis : Identify cooperativity in inhibitor binding.
  • Outlier detection : Use Grubbs’ test or ROUT method to exclude aberrant data points .

Q. How to integrate this compound’s pharmacokinetic data into preclinical models?

  • IV/PO pharmacokinetics : Determine bioavailability, half-life, and clearance in rodents.
  • Tissue distribution : Use radiolabeled this compound (e.g., ¹⁴C) for biodistribution studies.
  • PD-PK modeling : Link plasma concentrations to Lck inhibition efficacy .

Eigenschaften

CAS-Nummer

225521-80-2

Molekularformel

C20H21ClN4O2S

Molekulargewicht

416.9 g/mol

IUPAC-Name

2-(tert-butylcarbamoylamino)-N-(2-chloro-6-methylphenyl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C20H21ClN4O2S/c1-11-6-5-7-13(21)16(11)23-17(26)12-8-9-14-15(10-12)28-19(22-14)24-18(27)25-20(2,3)4/h5-10H,1-4H3,(H,23,26)(H2,22,24,25,27)

InChI-Schlüssel

FIVXJBFMVDAATB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(C)(C)C

Kanonische SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(C)(C)C

Aussehen

Solid powder

Key on ui other cas no.

225521-80-2

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BMS-243117;  BMS 243117;  BMS243117;  UNII-MBE6KWV0QI;  CHEMBL67237;  MBE6KWV0QI;  SCHEMBL6058200.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.